molecular formula C13H14FNO4 B13491692 N-Allyloxycarbonyl-4-fluoro-D-phenylalanine

N-Allyloxycarbonyl-4-fluoro-D-phenylalanine

Cat. No.: B13491692
M. Wt: 267.25 g/mol
InChI Key: QMZPYLGAEZRBOM-LLVKDONJSA-N
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Description

N-Allyloxycarbonyl-4-fluoro-D-phenylalanine is a synthetic amino acid derivative. It is characterized by the presence of an allyloxycarbonyl group attached to the nitrogen atom and a fluorine atom substituted on the phenyl ring of the phenylalanine molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Allyloxycarbonyl-4-fluoro-D-phenylalanine typically involves the protection of the amino group of 4-fluoro-D-phenylalanine with an allyloxycarbonyl group. This can be achieved using allyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-Allyloxycarbonyl-4-fluoro-D-phenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylalanine derivatives, while deprotection reactions yield the free amino acid .

Mechanism of Action

The mechanism of action of N-Allyloxycarbonyl-4-fluoro-D-phenylalanine depends on its specific application. In peptide synthesis, it acts as a protected amino acid that can be incorporated into peptides and later deprotected to reveal the free amino group. In medicinal chemistry, its fluorine substitution can influence the binding affinity and specificity of the resulting compounds for their molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Allyloxycarbonyl-4-fluoro-D-phenylalanine is unique due to its specific combination of an allyloxycarbonyl protecting group and a fluorine substitution on the phenyl ring. This combination provides distinct chemical properties that can be advantageous in certain synthetic and medicinal applications .

Properties

Molecular Formula

C13H14FNO4

Molecular Weight

267.25 g/mol

IUPAC Name

(2R)-3-(4-fluorophenyl)-2-(prop-2-enoxycarbonylamino)propanoic acid

InChI

InChI=1S/C13H14FNO4/c1-2-7-19-13(18)15-11(12(16)17)8-9-3-5-10(14)6-4-9/h2-6,11H,1,7-8H2,(H,15,18)(H,16,17)/t11-/m1/s1

InChI Key

QMZPYLGAEZRBOM-LLVKDONJSA-N

Isomeric SMILES

C=CCOC(=O)N[C@H](CC1=CC=C(C=C1)F)C(=O)O

Canonical SMILES

C=CCOC(=O)NC(CC1=CC=C(C=C1)F)C(=O)O

Origin of Product

United States

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